

Protocol for Radiolabeling Apo-Enterobactin with ^{55}Fe or ^{59}Fe

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Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: *B15602215*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin is a high-affinity siderophore produced by Gram-negative bacteria, such as *Escherichia coli*, to sequester ferric iron (Fe^{3+}) from the host environment. Its remarkable efficiency in iron uptake makes the enterobactin system a compelling target for the development of novel antimicrobial agents. Radiolabeling of **apo-enterobactin** (the iron-free form) with iron isotopes such as ^{55}Fe or ^{59}Fe provides a powerful tool for studying bacterial iron transport mechanisms, screening for inhibitors of this pathway, and evaluating the potential of enterobactin as a drug delivery vehicle. This document provides a detailed protocol for the radiolabeling of **apo-enterobactin** with ^{55}Fe or ^{59}Fe , including purification and quality control procedures.

Data Presentation

Table 1: Properties of Iron Isotopes

Property	⁵⁵ Fe	⁵⁹ Fe
Half-life	2.737 years	44.495 days
Decay Mode	Electron Capture	Beta minus (β^-), Gamma (γ)
Primary Emissions	Auger electrons (~5.5 keV)	Beta particles (max 475.4 keV), Gamma rays (1099.25 keV, 1291.6 keV)
Specific Activity (carrier-free)	~87 Ci/mg (~3.22 TBq/mg)	~2,100 Ci/mg (~77.7 TBq/mg)

Table 2: Reagents and Materials

Reagent/Material	Specification	Supplier Example
Apo-enterobactin	≥95% purity	EMC Microcollections
⁵⁵ FeCl ₃ or ⁵⁹ FeCl ₃	High specific activity, sterile solution in HCl	PerkinElmer, American Radiolabeled Chemicals
Ferric Chloride (FeCl ₃)	Anhydrous, ≥98%	Sigma-Aldrich
Methanol (MeOH)	Anhydrous, HPLC grade	Fisher Scientific
Sephadex® LH-20	Chromatography resin	Cytiva (formerly GE Healthcare)
TLC Plates	Silica Gel 60 F ₂₅₄	MilliporeSigma
HPLC Column	C18 reverse-phase, e.g., 5 μ m, 4.6 x 250 mm	Waters, Agilent
Buffer	50 mM Tris-HCl, pH 7.4	Prepare from Tris base and HCl

Experimental Protocols

Part 1: Preparation of ⁵⁵/⁵⁹Fe-Enterobactin Complex

This protocol describes the formation of the ferric enterobactin complex using either ⁵⁵FeCl₃ or ⁵⁹FeCl₃.

1.1. Reagent Preparation:

- **Apo-enterobactin** Stock Solution (1 mM): Dissolve the appropriate amount of **apo-enterobactin** in anhydrous methanol. Store at -20°C, protected from light.
- FeCl_3 Stock Solution (1 mM): Prepare a stock solution of non-radioactive FeCl_3 in 0.01 M HCl.
- Reaction Buffer: 50 mM Tris-HCl, pH 7.4.

1.2. Radiolabeling Reaction:

- In a sterile microcentrifuge tube, combine 10 μL of 1 mM **apo-enterobactin** stock solution with 10 μL of 1 mM FeCl_3 stock solution. This creates a 1:1 molar ratio of enterobactin to iron.
- Add a desired amount of $^{55}\text{FeCl}_3$ or $^{59}\text{FeCl}_3$ solution. The volume and activity will depend on the specific activity of the radioisotope stock and the desired final specific activity of the labeled enterobactin.
- Vortex the mixture gently.
- Incubate at room temperature (20-25°C) for 1-2 hours to allow for the formation of the $^{55}/^{59}\text{Fe}$ -enterobactin complex.[\[1\]](#)

Part 2: Purification of $^{55}/^{59}\text{Fe}$ -Enterobactin

Purification is essential to remove unincorporated ^{55}Fe or ^{59}Fe . Sephadex LH-20 column chromatography is a commonly used method for this purpose.[\[1\]](#)

2.1. Column Preparation:

- Swell the Sephadex LH-20 resin in anhydrous methanol for at least 3 hours at room temperature.
- Pack a small column (e.g., 1 x 20 cm) with the swollen resin.
- Equilibrate the column by washing with at least 3-4 column volumes of anhydrous methanol.

2.2. Chromatographic Separation:

- Carefully load the reaction mixture from Part 1 onto the top of the Sephadex LH-20 column.
- Elute the column with anhydrous methanol at a flow rate of approximately 0.5 mL/min.
- The $^{55}/^{59}\text{Fe}$ -enterobactin complex is colored (reddish-brown) and will separate from the unreacted components.
- Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a suitable counter (gamma counter for ^{59}Fe , liquid scintillation counter for ^{55}Fe).
- Pool the fractions containing the peak of radioactivity corresponding to the colored complex.

Part 3: Quality Control

Quality control is performed to determine the radiochemical purity of the final product.

3.1. Radio-Thin Layer Chromatography (Radio-TLC):

- Stationary Phase: Silica Gel 60 F₂₅₄ TLC plate.
- Mobile Phase: A mixture of methanol and 0.1 M ammonium acetate (e.g., 9:1 v/v).
- Procedure:
 - Spot a small aliquot (~1-2 μL) of the purified $^{55}/^{59}\text{Fe}$ -enterobactin onto the baseline of the TLC plate.
 - Develop the plate in a chromatography chamber saturated with the mobile phase.
 - Allow the solvent front to migrate near the top of the plate.
 - Dry the plate and analyze using a radio-TLC scanner or by autoradiography.
- Analysis: The $^{55}/^{59}\text{Fe}$ -enterobactin complex should migrate from the origin, while free $^{55}/^{59}\text{Fe}$ will remain at or near the origin. Calculate the radiochemical purity using the following formula:

Radiochemical Purity (%) = (Counts in the product peak / Total counts on the plate) x 100

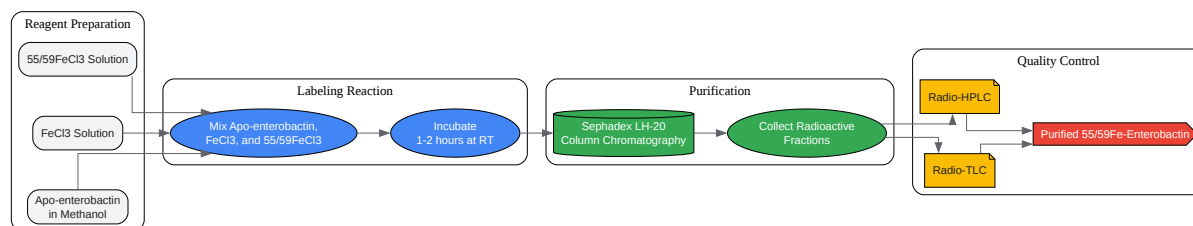
3.2. Radio-High-Performance Liquid Chromatography (Radio-HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
- Detection: In-line radioactivity detector followed by a UV-Vis detector (monitoring at ~495 nm for the ferric-enterobactin complex).
- Analysis: The radiochemical purity is determined by integrating the area under the radioactive peak corresponding to the retention time of the non-radioactive ferric-enterobactin standard. HPLC is particularly useful for detecting potential radiolytic degradation products.[\[2\]](#)

Table 3: Typical Quality Control Parameters

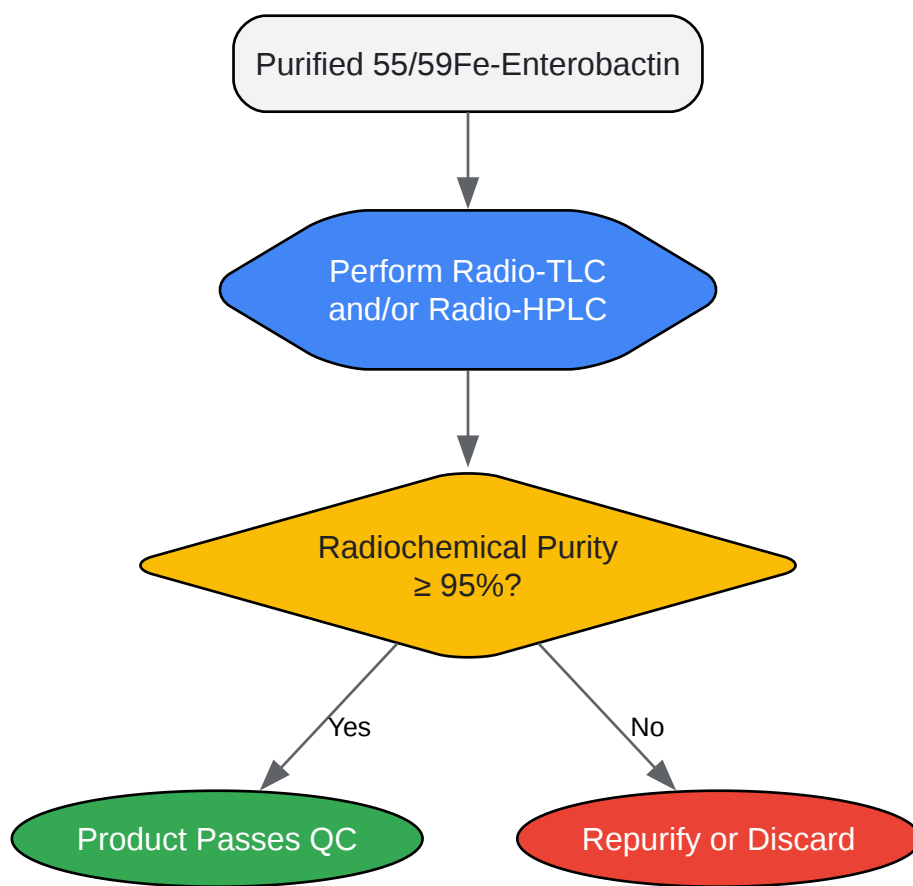
Parameter	Method	Specification
Appearance	Visual Inspection	Clear, reddish-brown solution
Radiochemical Purity	Radio-TLC / Radio-HPLC	≥ 95%
pH	pH strip or meter	6.5 - 7.5

Visualizations



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Caption: Experimental workflow for radiolabeling **apo-enterobactin**.



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Caption: Logical flow for quality control assessment.

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References

- 1. youtube.com [youtube.com]
- 2. escholarship.org [escholarship.org]
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